Potassium cinnamate
Overview
Description
Potassium cinnamate is the potassium salt of natural cinnamic acid . It has a molecular formula of C9H7KO2 and a molecular weight of 186.25 g/mol . It is mainly used for preservative and fresh-keeping of carbonated drinks, fruit juice drinks, canned food, dairy products, pickled vegetables, and other foods .
Synthesis Analysis
Potassium cinnamate can be obtained by reacting cinnamic acid and potassium carbonate aqueous solution, and concentrating and drying . A study also mentioned the preparation of potassium cinnamate via a spray-drying process .
Molecular Structure Analysis
The molecular structure of Potassium cinnamate includes an aromatic ring, a vinyl group, and a potassium ion . The IUPAC name is potassium; (E)-3-phenylprop-2-enoate .
Chemical Reactions Analysis
Cinnamic acids, including Potassium cinnamate, are reactive to ultraviolet (UV) light . They are present in the biosynthetic pathway of plant lignin and are also known as photoactive yellow proteins, a component protein of certain photosynthetic bacteria .
Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
Microbiology and Medicinal Chemistry
Summary
Potassium cinnamate, a derivative of cinnamic acid, has demonstrated promising antimicrobial properties. Researchers have synthesized various cinnamates and cinnamides with a cinnamoyl nucleus and evaluated their activity against pathogenic fungi and bacteria . Among these compounds, derivative 6 exhibited the best antifungal profile, while compound 18 showed the most potent antibacterial activity.
Experimental Procedures
Results
- Molecular docking simulations suggested specific targets for compound 6 in Candida albicans and compound 18 in Staphylococcus aureus .
Photoresponsive Biobased Plastics
Specific Scientific Field
Polymer Chemistry and Materials Science
Summary
Cinnamic acid can be used to develop biobased plastics with photoresponsivity. These materials have applications in various fields, including industry and medicine. The use of cinnamic acid contributes to reducing global warming by replacing conventional plastics .
Commercial Applications
Specific Scientific Field
Chemical Engineering and Industrial Chemistry
Summary
Cinnamaldehyde, a compound derived from cinnamic acid, has commercial potential. However, challenges remain due to its low water solubility (only 1.1 g/L below 20°C). Researchers continue to explore ways to enhance its solubility and overcome practical limitations .
Safety And Hazards
The safety data sheet for Potassium cinnamate suggests that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and wash off with soap and plenty of water .
Future Directions
Research on Potassium cinnamate and its derivatives is ongoing. For instance, a study has reported the use of Potassium cinnamate to improve the crystallization and passivate defect for perovskite solar cell with efficiency exceeding 22% . This suggests potential applications in the field of renewable energy.
properties
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cinnamate | |
CAS RN |
16089-48-8 | |
Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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